Superior DNA Gyrase Supercoiling Inhibition: Cyclothialidine IC50 2× More Potent Than Novobiocin and Coumermycin A1
In a head-to-head DNA gyrase supercoiling assay using Escherichia coli enzyme, cyclothialidine demonstrated a 50% inhibitory concentration (IC50) of 0.03 μg/mL, which is 2-fold lower (i.e., more potent) than both novobiocin and coumermycin A1, each with an IC50 of 0.06 μg/mL [1]. Cyclothialidine was also significantly more potent than fluoroquinolone comparators: norfloxacin (0.66 μg/mL, 22-fold less potent), ciprofloxacin (0.88 μg/mL, 29-fold less potent), and nalidixic acid (26 μg/mL, 867-fold less potent) [1].
| Evidence Dimension | DNA gyrase supercoiling inhibition IC50 |
|---|---|
| Target Compound Data | 0.03 μg/mL |
| Comparator Or Baseline | Novobiocin (0.06 μg/mL); Coumermycin A1 (0.06 μg/mL); Norfloxacin (0.66 μg/mL); Ciprofloxacin (0.88 μg/mL); Nalidixic acid (26 μg/mL) |
| Quantified Difference | 2× more potent than novobiocin and coumermycin A1; 22× more potent than norfloxacin; 29× more potent than ciprofloxacin |
| Conditions | Escherichia coli DNA gyrase supercoiling assay; measurements in μg/mL |
Why This Matters
This 2× potency advantage over the nearest GyrB competitors establishes cyclothialidine as the more sensitive enzymatic probe for gyrase inhibition studies and a more efficient starting point for scaffold optimization.
- [1] Nakada N, Shimada H, Hirata T, Aoki Y, Kamiyama T, Watanabe J, Arisawa M. Biological characterization of cyclothialidine, a new DNA gyrase inhibitor. Antimicrob Agents Chemother. 1993 Dec;37(12):2656-61. doi:10.1128/AAC.37.12.2656. PMID: 8109932. View Source
